molecular formula C12H22N2O2 B8217113 tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate

Cat. No.: B8217113
M. Wt: 226.32 g/mol
InChI Key: FAWHTXUMVSKNOY-VIFPVBQESA-N
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Description

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is a chiral carbamate derivative featuring a spirocyclic 2-azaspiro[3.4]octane core. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol and CAS number 1638761-24-6 . The compound is synthesized via stereoselective methods, as detailed in European Patent EP 3 768 669 B1, which emphasizes the importance of the (6S) configuration for downstream applications, particularly in pharmaceuticals . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows.

Properties

IUPAC Name

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWHTXUMVSKNOY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows: [ \text{Spirocyclic Amine} + \text{tert-Butyl Chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various nucleophiles, under basic or acidic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate is used in a variety of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Spiro Ring Size and Substitution Patterns

  • Target Compound : The spiro[3.4]octane system balances ring strain and conformational flexibility, making it suitable for drug discovery .
  • The hemioxalate salt enhances solubility in polar solvents .
  • tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate (CAS 186203-05-4): The larger spiro[4.4]nonane framework offers greater flexibility, but its higher molecular weight (240.3 g/mol) may affect pharmacokinetics .

Functional Group Modifications

  • tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate (CAS 2305253-13-6) : Incorporation of 5-oxa (oxygen) and 6-oxo (ketone) groups introduces hydrogen-bonding capabilities, altering reactivity and crystallization behavior .
  • tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6) : A ketone at position 2 increases electrophilicity, enabling nucleophilic additions but requiring careful handling to avoid side reactions .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate 1638761-24-6 C₁₂H₂₂N₂O₂ 226.32 Chiral (6S) configuration, Boc-protected amine
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate 1181816-12-5 C₁₃H₂₃N₂O₆S 335.40 Spiro[3.3]heptane, hemioxalate salt improves solubility
tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate 2305253-13-6 C₁₁H₁₈N₂O₄ 242.27 Oxa and oxo groups enhance hydrogen bonding
tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate 186203-05-4 C₁₃H₂₄N₂O₂ 240.34 Larger spiro[4.4]nonane scaffold, increased flexibility

Biological Activity

Introduction

tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate, also known by its CAS number 1638761-24-6, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing from diverse research sources.

The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. The compound features a spirocyclic structure that contributes to its unique biological interactions.

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
CAS Number1638761-24-6
Purity97%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate azaspiro compound under controlled conditions. The process may utilize various solvents and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may act as a modulator for certain neurotransmitter systems, potentially influencing cognitive and motor functions.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.
  • Antinociceptive Activity : Another investigation highlighted the compound's antinociceptive effects in animal models, indicating its potential application in pain management therapies.
  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions, potentially offering benefits for conditions characterized by cognitive decline.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies, revealing a relatively low toxicity at therapeutic doses. However, further research is necessary to fully understand its long-term effects and safety in humans.

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